![molecular formula C39H50Cl2P2Ru+2 B12320261 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride is a ruthenium-based metathesis catalyst. It is known for its high selectivity and improved resistance to air, moisture, and heat. This compound is widely used in various chemical reactions, particularly in metathesis reactions, which are essential in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride typically involves the reaction of 3-phenyl-1H-inden-1-ylidene with bis(i-butylphoban)ruthenium(II) dichloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The production process is optimized to ensure consistency and high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride undergoes various types of reactions, including:
Metathesis Reactions: This compound is primarily used as a catalyst in metathesis reactions, such as ring-closing metathesis, cross metathesis, and enyne metathesis
Substitution Reactions: It can also participate in substitution reactions where ligands are exchanged
Common Reagents and Conditions
The common reagents used in reactions involving this compound include alkenes, alkynes, and other organic substrates. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. In metathesis reactions, the products are typically cyclic alkenes, dienes, and other complex organic molecules .
Aplicaciones Científicas De Investigación
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride has a wide range of scientific research applications, including:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds through metathesis reactions
Biology: The compound is used in the synthesis of biologically active molecules and natural products
Medicine: It plays a role in the development of pharmaceuticals and drug discovery
Industry: The compound is used in the production of polymers, fine chemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride involves the coordination of the ruthenium center with the substrates, facilitating the metathesis reaction. The compound acts as a catalyst by lowering the activation energy of the reaction, allowing it to proceed under milder conditions. The molecular targets and pathways involved include the formation of metallacyclobutane intermediates, which are crucial for the metathesis process .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Dichloro(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) dichloride .
- Dichlorobis(9-isobutyl-9-phosphabicyclo[3.3.1]nonane)(3-phenyl-1H-inden-1-ylidene)ruthenium(II) .
Uniqueness
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride is unique due to its high selectivity and improved resistance to air, moisture, and heat. These properties make it a valuable catalyst in various chemical reactions, particularly in metathesis reactions .
Propiedades
Fórmula molecular |
C39H50Cl2P2Ru+2 |
|---|---|
Peso molecular |
752.7 g/mol |
Nombre IUPAC |
[4,16-bis(2-methylpropyl)-14-phenyl-4,16-diphosphoniaoctacyclo[15.3.3.35,9.112,15.01,16.02,13.03,10.04,9]heptacosa-2(13),3(10),11,14-tetraen-24-ylidene]-dichlororuthenium |
InChI |
InChI=1S/C39H50P2.2ClH.Ru/c1-26(2)24-40-30-14-10-20-39(40,21-11-15-30)36-35-29(23-33(40)34(35)28-12-6-5-7-13-28)22-32-37(36)41(25-27(3)4)31-16-8-18-38(32,41)19-9-17-31;;;/h5-7,12-13,22,26-27,30-31H,8-11,14-21,24-25H2,1-4H3;2*1H;/q+2;;;+2/p-2 |
Clave InChI |
NPDUMDVEYOQJRY-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C[P+]12C3CCCC1(CCC3)C4=C2C5=C6C(=C4)C(=[Ru](Cl)Cl)C(=C6C7=CC=CC=C7)[P+]8(C59CCCC8CCC9)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


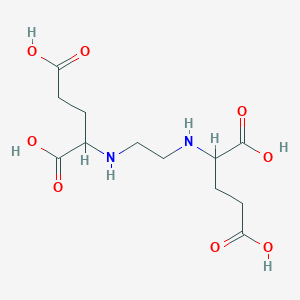
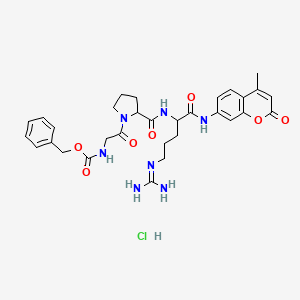
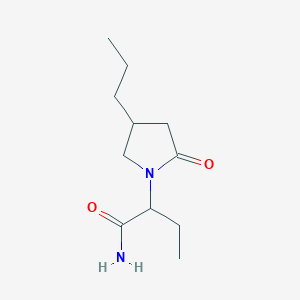
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)

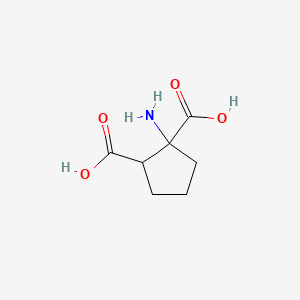
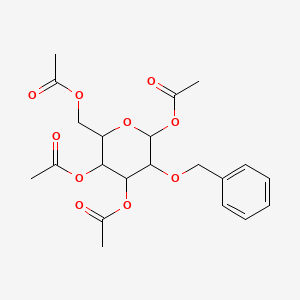



![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)

